molecular formula C18H28O3 B8260366 13-keto-9Z,11E,15Z-octadecatrienoic acid

13-keto-9Z,11E,15Z-octadecatrienoic acid

Cat. No. B8260366
M. Wt: 292.4 g/mol
InChI Key: BNMYUQILBYIYOG-JDTPQGGVSA-N
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Description

13-keto-9Z,11E,15Z-octadecatrienoic acid is an oxo monocarboxylic acid and an octadecatrienoic acid.

Scientific Research Applications

Plant Stress Metabolites Synthesis

13-Keto-9Z,11E,15Z-octadecatrienoic acid is a key component in the synthesis of specific stress metabolites in plants. Researchers Koch, Hoskovec, and Boland (2002) demonstrated the synthesis of configurationally pure ketotrienoic acids, including 13-keto-9Z,11E,15Z-octadecatrienoic acid, from linolenic acid. This synthesis involves regioselective functionalization using lipoxygenases and yields products essential for plant stress responses (Koch, Hoskovec, & Boland, 2002).

Metabolism in Mung Bean Seedlings

In a study by Rehbock, Gansser, and Berger (1997), the metabolism of 13 S-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid was investigated in mung bean seedlings. This research highlighted the role of hydroperoxide-metabolizing enzymes in the production of oxylipins, which are crucial signaling molecules in plants (Rehbock, Gansser, & Berger, 1997).

Novel Compounds from Plant Leaves

Zheng et al. (2009) isolated new compounds from Smallanthus sonchifolius leaves, including derivatives of octadecatrienoic acid. This study contributes to understanding the diverse chemical compounds in plants and their potential applications (Zheng et al., 2009).

Role in Fatty Acid Metabolism

Grechkin et al. (1991) explored the metabolism of linolenic acid and its hydroperoxides in various seeds, revealing the formation of unique metabolites. This research provides insight into the complex pathways of fatty acid metabolism in plants (Grechkin et al., 1991).

Enzymatic Activity in Garlic Bulbs

The work of Grechkin, Fazliev, and Mukhtarova (1995) highlights the enzymatic activity in garlic bulbs, leading to the formation of divinyl ether oxylipins from linoleic and linolenic acids. This research contributes to our understanding of the unique chemical processes in plant tissues (Grechkin, Fazliev, & Mukhtarova, 1995).

properties

IUPAC Name

(9Z,11E,15Z)-13-oxooctadeca-9,11,15-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMYUQILBYIYOG-JDTPQGGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)/C=C/C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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